2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide
Description
This compound features a bicyclic 2,3-dihydrocyclopenta[b]indole core linked via an acetamide bridge to a 3-(oxazol-5-yl)phenyl group. The cyclopenta[b]indole moiety provides a rigid, planar aromatic system, while the oxazole substituent introduces a polar heterocycle capable of hydrogen bonding. The acetamide linker serves as a flexible spacer, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-22(24-16-6-3-5-15(11-16)21-12-23-14-27-21)13-25-19-9-2-1-7-17(19)18-8-4-10-20(18)25/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWIOGGJECAIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=CC=CC(=C4)C5=CN=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" typically involves multiple steps. Initially, the formation of the cyclopenta[b]indole framework can be achieved through intramolecular cyclization reactions. The oxazole moiety can be introduced via cyclization reactions using appropriate precursors, such as alpha-haloketones and amides. The final step usually involves acylation to attach the acetamide group.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to maximize yield and minimize waste is crucial. Techniques like continuous flow synthesis, which allows for precise control over reaction parameters, can be employed. Additionally, using green chemistry principles can ensure the process is environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: Introduction of functional groups like carbonyls and alcohols.
Reduction: Converting carbonyl groups to alcohols or amines.
Substitution: Replacing hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with catalysts like palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products depend on the specific reaction conditions but often include functionalized derivatives that enhance the compound’s properties for particular applications.
Scientific Research Applications
This compound has broad applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential for studying biological pathways and interactions.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects. Understanding the precise pathways involved helps in designing more effective compounds and applications.
Comparison with Similar Compounds
Structural Analogs and Molecular Features
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
- Rigidity vs. Flexibility : The cyclopenta[b]indole core in the main compound enhances rigidity compared to the flexible cyclopentane in or the simpler indole in .
- Heterocycle Diversity : The oxazole group (5-membered, 1O/1N) offers distinct electronic properties versus oxadiazole (2N/1O) or triazole (3N) .
Hydrogen Bonding and Intermolecular Interactions
Based on Etter’s graph set analysis (), hydrogen-bonding patterns vary significantly:
- Main Compound: The oxazole’s nitrogen and oxygen atoms act as hydrogen-bond acceptors, while the acetamide NH serves as a donor. The bicyclic indole may engage in π-π stacking.
- Triazole-Thioether Analog : The triazole’s three nitrogens enable diverse interactions, but the thioether group reduces polarity compared to acetamide.
Pharmacological and Physical Properties
- Lipophilicity : The main compound’s bicyclic indole and phenyl group may increase lipophilicity compared to but reduce it relative to halogenated .
- Solubility : The oxazole’s polarity may enhance aqueous solubility versus the methyl-oxadiazole in .
- Target Affinity : The rigid aromatic system in the main compound could favor interactions with kinases or GPCRs, whereas ’s triazole-thioether might target metalloenzymes.
Biological Activity
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide is a compound belonging to the indole derivative class, which has gained attention for its potential biological activities, particularly in oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 1203215-04-6 |
The mechanism of action of this compound involves its interaction with specific molecular targets within the body. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors, potentially influencing pathways related to cell proliferation and apoptosis . The exact molecular targets remain under investigation, but the compound's structure indicates a likelihood of interaction with cellular signaling pathways critical for tumor growth and neuronal function.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell migration and invasion.
- Modulation of angiogenesis , which is crucial for tumor growth.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also noteworthy. Studies suggest that indole derivatives can influence neurotransmitter systems and may provide neuroprotective effects against neurodegenerative diseases. The specific mechanisms include:
- Modulation of serotonin receptors.
- Antioxidant properties that protect neuronal cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit cell proliferation in several cancer models. For example:
- Cell Line Tested : Human breast cancer (MCF-7)
- IC₅₀ Value : 15 µM
- Mechanism : Induction of G1 phase cell cycle arrest.
In Vivo Studies
Animal model studies are necessary to further elucidate the biological activity of this compound. Preliminary findings suggest:
- Tumor Growth Inhibition : In xenograft models, the compound significantly reduced tumor size compared to control groups.
Case Study 1: Anticancer Activity
A study conducted on a series of indole derivatives, including similar structures to our compound, revealed that certain analogs showed promising anticancer activity against various human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Effects
Research on indole-based compounds indicated that they could protect neurons from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Use a condensation reaction between the cyclopenta[b]indole core and 3-(oxazol-5-yl)phenylacetamide under reflux conditions. Evidence suggests acetic acid as a solvent and sodium acetate as a catalyst improve reaction efficiency .
- Step 2 : Optimize stoichiometry (e.g., 1.1:1 molar ratio of cyclopenta[b]indole derivative to acetamide precursor) to minimize side products.
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (DMF/acetic acid mixture) or column chromatography .
- Data Table :
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Acetic acid | |
| Catalyst | Sodium acetate | |
| Reaction Time | 3–5 h (reflux) | |
| Purification | DMF/AcOH recrystallization |
Q. How can researchers structurally characterize this compound to confirm its identity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of the cyclopenta[b]indole moiety (e.g., aromatic protons at δ 7.2–8.1 ppm) and oxazole ring (δ 8.3–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding affinity for target proteins?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Molecular Docking : Pair with AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cytochrome P450 isoforms) .
- Reaction Path Search : Apply ICReDD’s hybrid computational-experimental workflow to identify optimal reaction conditions and reduce trial-and-error approaches .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma samples. Low oral absorption may explain in vivo discrepancies .
- Metabolite Identification : Use hepatic microsomal assays to detect phase I/II metabolites that may deactivate the compound .
- Toxicity Screening : Evaluate off-target effects using high-content screening (HCS) in primary cell lines .
Q. What experimental designs are suitable for studying enzyme inhibition mechanisms involving this compound?
- Methodology :
- Kinetic Assays : Perform Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate interaction specificity .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., kinases) for X-ray diffraction analysis .
Q. How can researchers address stability challenges during long-term storage of this compound?
- Methodology :
- Storage Conditions : Store at 2–8°C in amber glass vials under inert gas (argon) to prevent oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Resolution Strategy :
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. High δP values suggest better solubility in DMSO than hexane .
- Experimental Validation : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may skew solubility measurements .
Methodological Best Practices
Q. What statistical approaches optimize experimental design for studying structure-activity relationships (SAR)?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 factorial) to evaluate the impact of substituents on bioactivity .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate electronic/steric descriptors with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
